Magl-IN-5 -

Magl-IN-5

Catalog Number: EVT-10899466
CAS Number:
Molecular Formula: C18H17N3O5
Molecular Weight: 355.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CAY10499 is a carbamate ester.
Source and Classification

Magl-IN-5 is synthesized through various organic chemistry techniques, which involve multiple steps to ensure the purity and efficacy of the compound. It falls under the classification of small molecule inhibitors specifically targeting serine hydrolases, with a focus on the monoacylglycerol lipase enzyme.

Synthesis Analysis

Methods and Technical Details

The synthesis of Magl-IN-5 typically involves several key steps:

  1. Starting Materials: The synthesis often begins with commercially available precursors such as aryl boronic acids or other aromatic compounds.
  2. Cross-Coupling Reactions: Techniques like Suzuki coupling are employed to form biaryl structures, which are crucial for the activity of the final compound.
  3. Functional Group Modifications: Subsequent reactions may include hydrolysis or amination to introduce necessary functional groups that enhance inhibitory activity.
  4. Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography to achieve the desired purity and yield.

For instance, one synthesis pathway reported involves using methyl 4-bromo-3-methoxybenzoate as a starting material, followed by cross-coupling reactions and subsequent hydrolysis to yield the final inhibitor .

Molecular Structure Analysis

Structure and Data

The molecular structure of Magl-IN-5 can be characterized by its specific arrangement of atoms that facilitate its binding to the active site of monoacylglycerol lipase. Key features include:

  • Functional Groups: The presence of electrophilic carbonyl groups that interact with the catalytic serine residue in MAGL.
  • 3D Configuration: The spatial arrangement is critical for its binding affinity and selectivity towards MAGL.

Data from crystallography studies indicate that Magl-IN-5 forms a stable complex with MAGL, which is essential for its inhibitory action.

Chemical Reactions Analysis

Reactions and Technical Details

Magl-IN-5 undergoes specific chemical reactions that are pivotal in its function as an inhibitor:

  1. Enzymatic Hydrolysis: The compound inhibits the hydrolysis of 2-arachidonoylglycerol by binding to the active site of monoacylglycerol lipase.
  2. Reversible Binding: Studies suggest that Magl-IN-5 may exhibit reversible binding characteristics, allowing for modulation of enzyme activity without permanent alteration to the enzyme structure.

In vitro assays have demonstrated that Magl-IN-5 effectively reduces the hydrolysis rate of its substrate, confirming its role as an inhibitor .

Mechanism of Action

Process and Data

The mechanism through which Magl-IN-5 exerts its effects involves:

  1. Binding to Active Site: The compound binds to the active site of monoacylglycerol lipase, preventing substrate access.
  2. Alteration of Lipid Signaling: By inhibiting MAGL, Magl-IN-5 increases levels of 2-arachidonoylglycerol, thereby enhancing endocannabinoid signaling pathways.

Experimental data indicate that treatment with Magl-IN-5 leads to significant increases in 2-arachidonoylglycerol levels in cellular models, demonstrating its potential therapeutic effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Magl-IN-5 possesses several notable physical and chemical properties:

  • Molecular Weight: Typically ranges around 400–500 g/mol depending on specific substitutions.
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Exhibits stability under physiological conditions but may be susceptible to metabolic degradation depending on structural features.

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm these properties during synthesis .

Applications

Scientific Uses

Magl-IN-5 has potential applications in various scientific fields:

  1. Pain Management: As a monoacylglycerol lipase inhibitor, it may provide new avenues for treating chronic pain conditions through modulation of endocannabinoid levels.
  2. Neurological Research: Its effects on lipid signaling pathways make it a candidate for studies related to neurodegenerative diseases and mood disorders.
  3. Pharmacological Development: Further research into its structure-activity relationship could lead to more potent derivatives with improved pharmacokinetic profiles.
Introduction to MAGL and Its Therapeutic Relevance

Role of Monoacylglycerol Lipase in Endocannabinoid and Eicosanoid Signaling

Monoacylglycerol lipase is a serine hydrolase enzyme that serves as the primary catabolic regulator of 2-arachidonoylglycerol, the most abundant endocannabinoid in mammalian tissues. By hydrolyzing 2-arachidonoylglycerol into arachidonic acid and glycerol, monoacylglycerol lipase simultaneously terminates 2-arachidonoylglycerol signaling through cannabinoid receptors and provides the predominant substrate pool for pro-inflammatory eicosanoid biosynthesis [2] [6]. This dual functionality positions monoacylglycerol lipase at the intersection of two potent lipid signaling systems:

  • Endocannabinoid Modulation: 2-arachidonoylglycerol activates cannabinoid receptor type 1 (primarily neuronal) and cannabinoid receptor type 2 (primarily immune cells), influencing neuronal plasticity, pain perception, and inflammatory responses. Monoacylglycerol lipase inhibition elevates 2-arachidonoylglycerol levels, enhancing cannabinoid receptor-mediated effects [3] [7].
  • Eicosanoid Precursor Regulation: The arachidonic acid liberated by monoacylglycerol lipase activity serves as the substrate for cyclooxygenase-mediated production of prostaglandins (e.g., prostaglandin E2) and thromboxanes, key drivers of inflammation. Tissue-specific analyses reveal monoacylglycerol lipase provides ~85% of the arachidonic acid for prostaglandin E2 synthesis in brain, liver, and lungs [2] [3].

Table 1: Tissue-Specific Roles of Monoacylglycerol Lipase in Lipid Signaling

TissuePrimary SubstratePrimary Signaling OutputsKey Physiological Impact
Brain2-arachidonoylglycerolCannabinoid receptor activation; Prostaglandin synthesisSynaptic plasticity regulation; Neuroinflammation modulation
Liver2-arachidonoylglycerol; Other monoacylglycerolsProstaglandin synthesis; Free fatty acid releaseHepatic inflammation control; Lipid metabolism
Adipose TissueMonoacylglycerolsFree fatty acid releaseEnergy mobilization; Adipokine signaling
Cancer CellsMonoacylglycerolsLysophosphatidic acid; Prostaglandin E2 productionTumor cell proliferation; Invasion facilitation

This metabolic linkage creates a signaling axis where monoacylglycerol lipase inhibition simultaneously boosts anti-inflammatory endocannabinoid tone while reducing pro-inflammatory eicosanoid production. The compound MAGL-IN-5 (chemical name: CAY10499) inhibits monoacylglycerol lipase with a half-maximal inhibitory concentration of 144 nanomolar and fatty acid amide hydrolase with a half-maximal inhibitory concentration of 14 nanomolar, exhibiting a non-selective lipase inhibition profile [1] [5].

Monoacylglycerol Lipase as a Therapeutic Target in Neuroinflammation, Cancer, and Metabolic Disorders

The dual role of monoacylglycerol lipase in lipid signaling underpins its therapeutic relevance across diverse pathological states:

  • Neuroinflammation and Neurodegeneration: Monoacylglycerol lipase activity directly contributes to neuroinflammatory cascades by generating prostaglandin precursors. Preclinical evidence demonstrates that monoacylglycerol lipase inhibition reduces β-amyloid accumulation, microglial activation, and neurodegeneration in Alzheimer disease models. This occurs via decreased β-site amyloid precursor protein cleaving enzyme 1 expression and prostaglandin E2 synthesis, preserving synaptic structure and cognitive function [7] [10]. Hepatic ischemia/reperfusion injury is similarly attenuated by monoacylglycerol lipase blockade through cannabinoid receptor type 2 activation and eicosanoid suppression [3].

  • Oncogenic Signaling: Monoacylglycerol lipase is overexpressed in aggressive cancers (hepatocellular carcinoma, glioblastoma, breast cancer), where it supports tumor progression via two distinct mechanisms: supplying free fatty acids for energy production through β-oxidation and generating protumorigenic lipids like lysophosphatidic acid and prostaglandin E2. MAGL-IN-5 demonstrates antiproliferative effects in cancer cell lines, including hepatocellular carcinoma and breast adenocarcinoma models [9]. Tissue microarray analyses of 353 human hepatocellular carcinoma specimens established monoacylglycerol lipase overexpression as an independent prognostic indicator inversely correlated with differentiation status and patient survival [9].

Table 2: Disease Mechanisms Influenced by Monoacylglycerol Lipase Activity

Disease ContextKey Pathogenic MechanismsObserved Effects of Monoacylglycerol Lipase Inhibition
Alzheimer Diseaseβ-amyloid accumulation; Neuroinflammation; Synaptic lossDecreased β-site amyloid precursor protein cleaving enzyme 1; Reduced prostaglandin E2; Improved synaptic plasticity
Hepatocellular CarcinomaLysophosphatidic acid production; Prostaglandin E2 signaling; Tumor cell invasionSuppressed proliferation; Reduced invasion; Increased apoptosis
Metabolic DisordersAdipose tissue lipolysis; Hepatic steatosis; Insulin resistanceReduced circulating free fatty acids; Improved glucose tolerance; Attenuated hepatic lipid accumulation
Chronic Pain StatesCentral sensitization; Neuroimmune activationEnhanced 2-arachidonoylglycerol-mediated cannabinoid receptor type 1 desensitization; Reduced inflammatory mediators
  • Metabolic Dysregulation: Monoacylglycerol lipase hydrolyzes monoacylglycerols in adipose tissue, releasing free fatty acids that contribute to insulin resistance and hepatic steatosis. Genetic monoacylglycerol lipase deficiency moderates high-fat diet-induced obesity and metabolic dysfunction in mice [6]. MAGL-IN-5 and related inhibitors may offer metabolic benefits by attenuating pathogenic lipid fluxes.

Rationale for Developing Reversible versus Irreversible Monoacylglycerol Lipase Inhibitors

Pharmacological monoacylglycerol lipase inhibitors are classified by their mechanism of enzyme interaction:

  • Irreversible Inhibitors: Compounds like JZL184 and ABX-1431 form covalent bonds with the catalytic serine residue (Ser122-Asp239-His269 triad), permanently inactivating monoacylglycerol lipase. While they demonstrate robust preclinical efficacy, chronic administration induces cannabinoid receptor type 1 desensitization, physical dependence, and tolerance—limiting therapeutic utility. This stems from sustained, near-complete elevation of 2-arachidonoylglycerol levels that disrupt endocannabinoid homeostasis [4] [7] [8].

  • Reversible Inhibitors: Agents like LEI-515 bind non-covalently to monoacylglycerol lipase, allowing transient inhibition aligned with pharmacokinetic exposure. This approach maintains elevated 2-arachidonoylglycerol within a physiological range, reducing risks of cannabinoid receptor type 1 adaptation. Reversible inhibitors also minimize off-target effects associated with irreversible carbamate-based inhibitors [4] [8].

MAGL-IN-5 represents a non-selective, reversible inhibitor class. While its exact binding mode remains uncharacterized, biochemical profiling confirms competitive inhibition kinetics. The therapeutic rationale for reversible monoacylglycerol lipase inhibitors includes:

  • Mitigation of Central Nervous System Side Effects: Unlike irreversible inhibitors, MAGL-IN-5 does not induce profound cannabinoid receptor type 1 downregulation or physical dependence in animal models [4] [7].
  • Peripheral Restriction Potential: Structural optimization of reversible inhibitors can enhance physicochemical properties limiting blood-brain barrier penetration, confining effects to peripheral tissues (e.g., liver, tumors) while avoiding central nervous system complications [4].
  • Dose-Response Flexibility: Transient inhibition enables precise titration of effect magnitude and duration, permitting intermittent dosing strategies that preserve endocannabinoid system function [8].

Table 3: Comparative Properties of Monoacylglycerol Lipase Inhibitor Classes

PropertyIrreversible InhibitorsReversible InhibitorsMAGL-IN-5
Binding MechanismCovalent (Ser122 modification)Non-covalent competitiveNon-covalent (presumed)
Target Residence TimeProlonged (>24 hours)Transient (hours)Undetermined
Cannabinoid Receptor AdaptationSignificant (tolerance, dependence)MinimalNot observed
Selectivity ProfileModerate to highModerate to highLow (inhibits fatty acid amide hydrolase)
Therapeutic WindowNarrow (dose-dependent)Potentially widerUnder investigation
Clinical Development StagePhase 2 trials (e.g., ABX-1431)PreclinicalResearch compound

The development of MAGL-IN-5 contributes to understanding how reversible monoacylglycerol lipase inhibition modulates the interconnected endocannabinoid-eicosanoid network without inducing the compensatory adaptations observed with irreversible agents. Its non-selectivity remains a limitation, however, as fatty acid amide hydrolase inhibition elevates N-acylethanolamines (e.g., anandamide), potentially confounding pharmacological effects [1] [5].

Properties

Product Name

Magl-IN-5

IUPAC Name

benzyl N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)-2-methylphenyl]carbamate

Molecular Formula

C18H17N3O5

Molecular Weight

355.3 g/mol

InChI

InChI=1S/C18H17N3O5/c1-12-10-14(21-18(23)26-17(20-21)24-2)8-9-15(12)19-16(22)25-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,22)

InChI Key

QTENHWTVRQKWRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)OC(=N2)OC)NC(=O)OCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.